molecular formula C24H20N4O4S B14964629 2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine

2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine

Cat. No.: B14964629
M. Wt: 460.5 g/mol
InChI Key: OGUSJUWUFAUHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenyl oxadiazole moiety, and a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine core.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
  • **3-(4-ethoxyphenyl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups and structural motifs. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20N4O4S

Molecular Weight

460.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O4S/c1-3-31-17-10-8-16(9-11-17)28-23(29)21-19(12-13-33-21)27(24(28)30)14-20-25-22(26-32-20)18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3

InChI Key

OGUSJUWUFAUHNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.